molecular formula C9H10FNO2 B6255657 2-amino-4-ethyl-5-fluorobenzoic acid CAS No. 1872772-33-2

2-amino-4-ethyl-5-fluorobenzoic acid

Cat. No.: B6255657
CAS No.: 1872772-33-2
M. Wt: 183.18 g/mol
InChI Key: YNIOFCVZQYSTFI-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-5-fluorobenzoic acid (CAS 1872772-33-2) is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound belongs to the class of substituted fluorobenzoic acids, which are valued in research as versatile building blocks in organic and medicinal chemistry. Its structure, featuring both an amino and a carboxylic acid functional group on a fluorinated and ethyl-substituted benzene ring, makes it a potential intermediate for the synthesis of more complex molecules. While specific literature on this exact compound is limited, its core structure is closely related to other fluorinated anthranilic acid derivatives, such as 2-amino-5-fluorobenzoic acid, which is known to be used in microbial genetics and as a key precursor in pharmaceutical synthesis . For instance, similar compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities, particularly in the development of kinase inhibitors and other targeted therapies . Researchers can utilize this chemical as a starting material for heterocycle formation, including quinazolinones, or for further functionalization at the amino and carboxyl groups . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it carries hazard statements for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1872772-33-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-4-ethyl-5-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

YNIOFCVZQYSTFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)C(=O)O)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 4 Ethyl 5 Fluorobenzoic Acid

Strategic Retrosynthetic Analysis and Precursor Selection for Target Compound Synthesis

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical disassembly of a complex target molecule into simpler, readily available precursors. For 2-amino-4-ethyl-5-fluorobenzoic acid, the analysis must consider the directing effects of each substituent to ensure correct placement during the forward synthesis.

A plausible retrosynthetic strategy begins with key functional group interconversions (FGI). The primary amino group at the C2 position is logically derived from the reduction of a nitro group, a common and high-yielding transformation. This points to 2-nitro-4-ethyl-5-fluorobenzoic acid as the immediate precursor. The carboxylic acid group can be installed via the oxidation of a methyl group, suggesting 2-nitro-4-ethyl-5-fluorotoluene as the next key intermediate.

The core challenge lies in the regioselective introduction of the substituents on the benzene (B151609) ring. A strategic approach involves introducing the groups in an order that leverages their inherent directing effects. A possible synthetic pathway can be envisioned starting from a commercially available, appropriately substituted benzene derivative. One logical starting point is 4-fluoro-1-ethylbenzene . The retrosynthetic breakdown is visualized as follows:

Disconnect C-N bond: The amino group is installed last via reduction of a nitro group.

Disconnect C-C (carboxyl) bond: The carboxylic acid is formed from a precursor that can be oxidized, such as an alkyl group, or introduced via carboxylation. However, a more direct approach is to start with a benzoic acid derivative.

Alternative Disconnection Strategy: Consider building the ring with the substituents in place or adding them sequentially to a simpler core.

A robust retrosynthetic plan starting from 3-fluoro-4-methylacetophenone is outlined below:

Target Molecule: this compound

FGI (Amine): ← 2-nitro-4-ethyl-5-fluorobenzoic acid

Oxidation: ← 2-nitro-4-ethyl-5-fluorotoluene

Nitration: ← 4-ethyl-5-fluorotoluene

Reduction of Ketone: ← 4-acetyl-5-fluorotoluene

Friedel-Crafts Acylation:4-fluorotoluene (B1294773)

This pathway leverages the ortho, para-directing effects of the fluorine atom and the alkyl groups.

Multi-Step Synthesis Pathways and Optimization Techniques

Based on the retrosynthetic analysis, a multi-step forward synthesis can be proposed. Optimization at each stage is critical for maximizing yield and purity.

Initial Aromatic Functionalization and Regioselective Substituent Introduction

The synthesis commences with a commercially available precursor, such as 4-fluorotoluene .

Step 1: Friedel-Crafts Acylation

The first step involves a Friedel-Crafts acylation to introduce the precursor to the ethyl group. 4-fluorotoluene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The fluorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating ortho, para-director. organicchemistrytutor.compressbooks.pub The activating methyl group exerts stronger control, and for steric reasons, acylation is favored at the position para to the methyl group, yielding 4-acetyl-2-fluorotoluene .

Step 2: Clemmensen or Wolff-Kishner Reduction

The acetyl group is reduced to an ethyl group. This can be achieved under acidic conditions (Clemmensen reduction using zinc amalgam and hydrochloric acid) or basic conditions (Wolff-Kishner reduction using hydrazine (B178648) and a strong base). The choice depends on the compatibility with other functional groups that might be present in more complex syntheses. This step yields 4-ethyl-2-fluorotoluene .

Step 3: Nitration

The introduction of the nitro group is a critical regioselective step. Nitration of 4-ethyl-2-fluorotoluene with a mixture of nitric acid and sulfuric acid must be carefully controlled. The existing substituents direct the incoming electrophile (NO₂⁺). The ethyl group is an activating ortho, para-director, while the fluorine is a deactivating ortho, para-director. libretexts.org The most activated position that is sterically accessible is C5 (ortho to the ethyl group and meta to the fluorine). This regioselectivity leads to the formation of 5-nitro-4-ethyl-2-fluorotoluene .

Installation and Selective Manipulation of Carboxylic Acid and Amine Groups

With the carbon skeleton and the nitro group in place, the final functional groups are installed.

Step 4: Oxidation to Carboxylic Acid

The methyl group of 5-nitro-4-ethyl-2-fluorotoluene is oxidized to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can achieve this transformation. The reaction is typically performed under heating in an aqueous basic or acidic solution. google.com Acidic workup yields 5-nitro-4-ethyl-2-fluorobenzoic acid .

Step 5: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This is commonly accomplished using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid. mdma.chacsgcipr.org These methods are effective for reducing aromatic nitro compounds without affecting other functional groups like halogens or carboxylic acids. mdma.chresearchgate.net This reaction produces the target molecule, This compound .

Interactive Data Table: Proposed Synthesis Pathway

StepReactionStarting MaterialReagentsProductKey Considerations
1Friedel-Crafts Acylation4-fluorotolueneAcetyl chloride, AlCl₃4-acetyl-2-fluorotolueneRegioselectivity directed by the activating methyl group.
2Wolff-Kishner Reduction4-acetyl-2-fluorotolueneHydrazine (N₂H₄), KOH4-ethyl-2-fluorotolueneAvoids strongly acidic conditions of Clemmensen reduction.
3Nitration4-ethyl-2-fluorotolueneHNO₃, H₂SO₄5-nitro-4-ethyl-2-fluorotolueneRegioselectivity governed by the directing effects of ethyl and fluoro groups.
4Oxidation5-nitro-4-ethyl-2-fluorotolueneKMnO₄, heat, then H₃O⁺5-nitro-4-ethyl-2-fluorobenzoic acidHarsh conditions required to oxidize the methyl group.
5Nitro Group Reduction5-nitro-4-ethyl-2-fluorobenzoic acidSnCl₂, HClThis compoundSelective reduction of the nitro group. mdma.ch

Strategies for Controlling Regioselectivity and Stereoselectivity (if applicable)

Controlling regioselectivity is the paramount challenge in this synthesis. The strategy relies on:

Order of Substitution: Introducing the substituents in a sequence that exploits their directing effects. The activating alkyl groups are used to direct the subsequent electrophilic substitution (nitration).

Directing Group Ability: The hierarchy of directing effects (activating groups > deactivating groups) is used to predict the site of substitution. guidechem.commdma.ch For example, in the nitration of 4-ethyl-2-fluorotoluene, the activating ethyl group is the primary director.

Steric Hindrance: Steric bulk can influence the ratio of ortho to para products, often favoring the less hindered para position. sciepub.com

Stereoselectivity is not applicable in the synthesis of this compound as the molecule is achiral and contains no stereocenters.

Modern Catalytic Approaches in Synthesis

Modern catalytic methods offer milder and more efficient alternatives for certain steps in the synthesis.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, could be employed to introduce the ethyl group, offering an alternative to the Friedel-Crafts pathway. youtube.comyoutube.com

Alternative Step 1: Suzuki-Miyaura Coupling

An alternative synthesis could start with a di-halogenated precursor, for instance, 4-bromo-1-fluoro-2-iodotoluene . The difference in reactivity between the C-Br and C-I bonds can be exploited for selective coupling. A Suzuki-Miyaura reaction with ethylboronic acid or its ester derivative, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base, could selectively replace the more reactive iodine atom with an ethyl group.

Reaction: 4-bromo-1-fluoro-2-iodotoluene + CH₃CH₂B(OH)₂ --(Pd catalyst, base)--> 4-bromo-5-ethyl-2-fluorotoluene

This approach offers the advantage of forming the C-C bond under potentially milder conditions than Friedel-Crafts reactions and with high functional group tolerance. The remaining bromine atom could then be removed via hydrogenolysis or used in subsequent transformations.

Interactive Data Table: Suzuki-Miyaura Coupling Parameters

ComponentExampleRoleReference
Aryl Halide 4-bromo-1-fluoro-2-iodotolueneElectrophilic partner
Organoboron Reagent Ethylboronic acid (CH₃CH₂B(OH)₂)Nucleophilic partner youtube.com
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle youtube.comyoutube.com
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent youtube.com
Solvent Toluene, Dioxane, THF/WaterProvides the reaction medium youtube.com

Other Transition Metal-Mediated Transformations

While palladium catalysis is a cornerstone in forming C-N and C-C bonds, the exploration of other transition metals like rhodium (Rh) and iridium (Ir) has opened new avenues for the synthesis of complex aromatic compounds. These metals can catalyze unique transformations, particularly through C-H bond activation, offering novel strategies for constructing substituted benzoic acids.

Iridium-Catalyzed C-H Functionalization: Iridium complexes have emerged as powerful catalysts for the functionalization of C-H bonds, a strategy that avoids the need for pre-functionalized starting materials. For instance, iridium-catalyzed C-H amination can be a potential route for introducing the amino group onto an appropriately substituted benzoic acid precursor. nih.gov Research has demonstrated that iridium(I) complexes can effectively catalyze the intramolecular C-H bond amination of aryl azides to form nitrogen-containing heterocycles like indolines at room temperature. nih.gov This type of reactivity could be adapted for the synthesis of this compound by designing a precursor with a pendant azide (B81097) group, which could be directed to the ortho position of the carboxylic acid.

Furthermore, iridium-catalyzed C-H methylation and borylation present powerful methods for late-stage functionalization. nih.gov A strategy could involve the synthesis of a 5-fluoroanthranilic acid core, followed by a directed iridium-catalyzed C-H ethylation at the 4-position, although this would represent a significant synthetic challenge. The carboxylate group itself can act as a directing group, guiding the metal catalyst to the ortho C-H bond for functionalization. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown remarkable efficiency in the oxidative coupling of benzoic acids with alkynes to produce isocoumarin (B1212949) derivatives. acs.org This reactivity, which proceeds via a regioselective C-H bond cleavage ortho to the carboxylic acid, highlights the potential of Rh-catalysis to modify the benzoic acid scaffold. While not a direct route to the target compound, it demonstrates a powerful tool for building complexity around the core structure, which could be leveraged in a multi-step synthesis.

These alternative transition metal-catalyzed reactions, particularly those involving direct C-H functionalization, represent the cutting edge of synthetic methodology. Their application to the synthesis of this compound offers a promising, albeit challenging, path to more efficient and atom-economical routes compared to traditional methods.

Green Chemistry Principles and Sustainable Synthetic Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com This involves a holistic approach to chemical synthesis, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent Selection, Minimization, and Alternative Reaction Media

Solvent use is a major contributor to the environmental impact of pharmaceutical manufacturing. wpmucdn.com Traditional polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, are toxic and difficult to dispose of. wpmucdn.com Research into fluorination reactions, a key step for the target molecule, has identified several greener alternatives. wpmucdn.com

Alternative Solvents:

γ-Valerolactone (GVL): Derived from biomass, GVL is a biodegradable and less toxic alternative that has shown promise in fluoride-assisted reactions. wpmucdn.com

Cyrene (dihydrolevoglucosenone): Also a biomass-derived solvent, Cyrene is another potential replacement for polar aprotic solvents, though its stability at higher temperatures can be a limitation. wpmucdn.com

Fluorous Solvents: These highly fluorinated solvents are immiscible with many organic solvents and water, creating a biphasic system. This property allows for easy separation and recycling of catalysts and reagents that have been tagged with a fluorous ponytail, simplifying purification and reducing waste.

Solvent-Free and Mechanochemical Approaches: Eliminating solvents entirely represents an ideal green chemistry scenario. mdpi.comresearchgate.net Solvent-free, or neat, reactions can be achieved by heating the reactants together or through mechanochemistry, where mechanical force (grinding) is used to initiate a reaction. mdpi.com These methods can lead to significantly reduced waste, shorter reaction times, and simplified product isolation. researchgate.net

Solvent TypeExampleAdvantagesConsiderations for Synthesis
Traditional Polar AproticDMF, NMP, DMSOHigh polarity, effective for many reactions. mdpi.comHigh toxicity, non-renewable, significant environmental impact. wpmucdn.com
Green Solventsγ-Valerolactone (GVL)Biomass-derived, biodegradable, lower toxicity. wpmucdn.comShows good results as an alternative for fluorination reactions. wpmucdn.com
CyreneBiomass-derived, biodegradable. wpmucdn.comCan solidify at higher temperatures, limiting its application range. wpmucdn.com
Alternative MediaFluorous SolventsAllows for easy catalyst/reagent recovery and recycling (Fluorous Biphase System). Requires synthesis of fluorous-tagged catalysts or reagents.
Solvent-FreeMechanochemistryEliminates solvent waste, can reduce reaction times and energy use. mdpi.comresearchgate.netNot suitable for all reaction types; requires specialized equipment for scale-up.

Energy-Efficient Protocols, Including Microwave-Assisted Synthesis

Reducing energy consumption is a key objective for sustainable manufacturing. lasttechnology.ittekworx.us In pharmaceutical synthesis, this often involves moving away from prolonged heating under reflux to more energy-efficient technologies.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool for accelerating chemical reactions. jocpr.com Unlike conventional heating, which transfers energy slowly via convection, microwaves heat the reaction mixture directly and uniformly. nih.gov This can lead to dramatic reductions in reaction times (from hours to minutes), increased product yields, and fewer side products. jocpr.com Microwave-assisted synthesis has been successfully applied to the creation of fluorinated compounds and in reactions involving anthranilic acid derivatives, making it a highly relevant and energy-efficient protocol for synthesizing this compound. tandfonline.comnih.gov

Heating MethodTypical Reaction TimeEnergy TransferAdvantages for Synthesis
Conventional Heating (Oil Bath/Heating Mantle)Hours to DaysSlow, inefficient heat transfer through vessel walls.Well-established, simple equipment.
Microwave-Assisted HeatingSeconds to MinutesRapid, direct, and uniform heating of the reaction medium. nih.govSignificant reduction in reaction time, higher yields, cleaner reactions, energy efficient. jocpr.comnih.gov

Considerations for Process Scale-Up and Industrial Feasibility

Translating a laboratory-scale synthesis into a robust, safe, and economically viable industrial process requires careful consideration of numerous factors. gd3services.com The principles of process intensification—developing smaller, safer, and more efficient manufacturing processes—are central to this endeavor. pharmafeatures.compharmasalmanac.comcetjournal.it

Key Challenges and Strategies:

Safety and Hazard Management: Reactions that are manageable on a lab scale can become hazardous when scaled up. Highly exothermic reactions, such as nitrations or oxidations, require careful thermal management. cetjournal.itcetjournal.it The use of continuous flow reactors, a key component of process intensification, is highly advantageous here. They offer superior heat exchange and mixing, and the small internal volume minimizes the risk associated with energetic intermediates or runaway reactions. pharmasalmanac.com

Process Robustness and Purity: The process must consistently produce the final compound with high purity, meeting stringent pharmaceutical standards. This involves eliminating or minimizing the need for chromatographic purification, which is often impractical and costly at an industrial scale. gd3services.com Crystallization is the preferred method for final purification.

Sustainability and Waste Reduction: The industrial process should be designed to minimize waste (high atom economy) and allow for solvent recycling. The E-factor (mass of waste per mass of product) is a key metric used to assess the environmental impact of a process. pharmafeatures.com

ConsiderationObjective for Industrial FeasibilityEnabling Technology/Strategy
Starting MaterialsUse low-cost, readily available feedstocks. gd3services.comThorough route scouting; sourcing from bulk chemical suppliers.
Reaction SafetyControl exotherms; minimize handling of hazardous reagents. pharmasalmanac.comProcess intensification using continuous flow reactors; in-situ generation of reactive species. pharmasalmanac.comcetjournal.it
Product PurificationAvoid chromatographic purification. gd3services.comDesign synthesis to yield a crystalline product; optimize final crystallization step.
Energy ConsumptionReduce heating/cooling cycles and overall energy use. energystar.govresearchgate.netMicrowave synthesis; flow chemistry (better heat integration). lasttechnology.it
Environmental ImpactMinimize waste (low E-Factor); recycle solvents. pharmafeatures.comEmploying green solvents; optimizing atom economy; implementing solvent recovery systems.

Sophisticated Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Ethyl 5 Fluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. The proposed study of 2-amino-4-ethyl-5-fluorobenzoic acid will employ a multi-pronged NMR approach to probe the environments of its constituent protons, carbons, and fluorine atom.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is designed to identify the distinct chemical environments of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine and carboxylic acid protons. The chemical shift of each signal provides information about the electron density around the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-36.5 - 6.7d~9.0
H-67.5 - 7.7d~5.0
-CH₂- (ethyl)2.5 - 2.7q~7.5
-CH₃ (ethyl)1.1 - 1.3t~7.5
-NH₂4.5 - 5.5br s-
-COOH10.0 - 12.0br s-

Note: The predicted values are based on the analysis of similar compounds and are subject to experimental verification.

Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy will be utilized to map the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals will help in assigning the aromatic, carboxylic, and ethyl group carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-COOH)168 - 172
C-2 (-C-NH₂)145 - 150
C-3110 - 115 (d, JC-F)
C-4 (-C-CH₂CH₃)130 - 135 (d, JC-F)
C-5 (-C-F)155 - 160 (d, JC-F)
C-6118 - 122 (d, JC-F)
-CH₂- (ethyl)20 - 25
-CH₃ (ethyl)10 - 15

Note: The predicted values are based on the analysis of similar compounds and are subject to experimental verification. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that will be employed to specifically probe the environment of the fluorine atom on the benzene (B151609) ring. The chemical shift of the ¹⁹F signal will provide valuable information about the electronic effects of the surrounding substituents.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

To establish unambiguous correlations and connectivity between different atoms, a suite of two-dimensional (2D) NMR experiments is planned.

Correlation Spectroscopy (COSY): This experiment will reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments will establish direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique will reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy will be used to identify the characteristic vibrational modes of the functional groups in this compound. The FT-IR spectrum is expected to show distinct absorption bands corresponding to the stretching and bending vibrations of the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carboxylic acid, C-F, and various vibrations of the aromatic ring and the ethyl group.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Carboxylic Acid)1680 - 1710Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching
C-F1100 - 1250Stretching

Note: The predicted values are based on the analysis of similar compounds and are subject to experimental verification.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy for understanding the vibrational modes of this compound. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum.

The Raman spectrum of a related compound, 2-amino-5-fluorobenzoic acid, has been analyzed through both experimental recording and theoretical calculations using density functional theory (DFT). nih.gov This analysis provides a framework for interpreting the spectrum of this compound. Key vibrational modes expected in the Raman spectrum would include the aromatic C-C stretching vibrations, the C-F stretching mode, and various modes associated with the ethyl and carboxylic acid groups.

For instance, studies on aminobenzoic acid isomers have assigned prominent Raman bands to the amino and carboxyl groups, as well as the benzene ring. researchgate.net In this compound, the ethyl group would introduce characteristic C-H stretching and bending vibrations. The substitution pattern on the benzene ring will also influence the positions of the ring breathing modes, which are often strong in Raman spectra. A comparative analysis with the spectra of similar molecules, such as 4-aminobenzoic acid, can aid in the precise assignment of these vibrational bands. researchgate.net

Table 1: Predicted Prominent Raman Shifts for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH₂) Symmetric Stretching ~3380
Amino (NH₂) Scissoring ~1620
Carboxyl (C=O) Stretching ~1670
Aromatic Ring C-C Stretching ~1600, ~1570
Ethyl (CH₃) Symmetric Stretching ~2935
Ethyl (CH₂) Symmetric Stretching ~2870
C-F Stretching ~1240

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.

The fragmentation of aromatic carboxylic acids in a mass spectrometer typically proceeds through characteristic pathways. For this compound, the molecular ion peak ([M]⁺) would be prominent due to the stability of the aromatic ring. libretexts.org Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). youtube.comwhitman.edu The presence of an amino group can lead to a molecular ion with an odd mass-to-charge ratio, and alpha-cleavage is a common fragmentation pathway for aliphatic amines. libretexts.org

Given the structure of this compound (C₉H₁₀FNO₂), its exact mass can be calculated. The fragmentation would likely involve the initial loss of water, followed by the loss of carbon monoxide. The ethyl group can also undergo fragmentation, leading to the loss of a methyl radical ([M-CH₃]⁺) or an ethyl radical ([M-C₂H₅]⁺).

Table 2: Predicted HRMS Fragmentation for this compound

Ion Formula Predicted m/z
[M]⁺ C₉H₁₀FNO₂ 183.0695
[M-OH]⁺ C₉H₉FNO 166.0668
[M-COOH]⁺ C₈H₉FN 138.0719
[M-C₂H₅]⁺ C₇H₅FNO₂ 154.0253

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. For this compound, this technique would reveal the planarity of the benzene ring and the conformation of the amino, ethyl, and carboxylic acid substituents relative to the ring.

The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a donor (the hydroxyl hydrogen) and an acceptor (the carbonyl oxygen). researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the hydrogen bonding and other close contacts. The analysis generates a 2D fingerprint plot, which summarizes the types and relative contributions of different intermolecular interactions. It is anticipated that O···H/H···O contacts, corresponding to the strong carboxylic acid and amino group hydrogen bonds, would be the most significant contributors to the crystal packing. nih.govacs.org Other important interactions would likely include H···H, C···H/H···C, and F···H contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions. The benzene ring, amino group, and carboxylic acid group all contribute to the electronic structure. The amino group acts as an auxochrome, typically causing a red shift (bathochromic shift) and an increase in the intensity of the absorption bands of the benzene ring.

Elemental Analysis for Compositional Verification

Detailed research findings, including data tables for the elemental analysis of this compound, are not available in the surveyed scientific literature. This includes both theoretical and experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine, which are crucial for verifying the empirical formula of a synthesized compound.

Similarly, specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry, which are essential for the structural elucidation and confirmation of the molecule, remain unreported in publicly accessible scientific databases and journals. While information is available for structurally related compounds such as 2-amino-5-fluorobenzoic acid sigmaaldrich.comnih.govnih.gov, 2-amino-4-fluorobenzoic acid sigmaaldrich.comnih.gov, ethyl 4-amino-2-fluorobenzoate nih.gov, and 2-amino-4-bromo-5-fluorobenzoic acid blogspot.com, these data are not applicable to the specific molecular structure of this compound.

Computational and Quantum Chemical Investigations of 2 Amino 4 Ethyl 5 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively utilized to predict a wide array of molecular properties for compounds like 2-amino-4-ethyl-5-fluorobenzoic acid.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the lowest energy conformation by considering the rotational freedom of the ethyl and carboxylic acid groups. Conformational analysis reveals the various possible spatial arrangements (conformers) and their relative stabilities. The global minimum structure represents the most probable conformation of the molecule in the gas phase. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure a high degree of accuracy.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Atomic charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies corresponding to the different modes of atomic motion (stretching, bending, etc.), a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be simulated. These predicted chemical shifts can then be compared with experimental NMR data to aid in the assignment of signals and confirm the proposed structure.

Elucidation of Reaction Mechanisms and Identification of Transition States through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent chemical transformations. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for understanding the reaction kinetics and mechanism. For instance, computational studies could elucidate the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of this compound.

Computational Prediction of Structure-Reactivity Relationships

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or quantum chemical studies investigating the structure-reactivity relationships of this compound were found.

While computational methods such as Density Functional Theory (DFT) are commonly employed to analyze the electronic structure, reactivity, and spectroscopic properties of novel chemical entities, it appears that research focusing on the specific compound, this compound, has not been published or is not publicly accessible.

Typically, such computational investigations would yield valuable data on:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Quantum Chemical Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and global electrophilicity index. These descriptors are instrumental in predicting the kinetic stability and reactivity of a molecule.

Electrostatic Potential Maps: Visual representations of the charge distribution within the molecule, which help in identifying regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: A method to study charge transfer and intramolecular interactions that contribute to the stability of the molecule.

Without dedicated studies on this compound, the detailed research findings and data tables requested for this section cannot be provided. The scientific community has explored the properties of structurally similar molecules, but per the specific constraints of this request, information on those compounds cannot be substituted.

Further experimental and computational research would be necessary to elucidate the specific structure-reactivity relationships of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Amino 4 Ethyl 5 Fluorobenzoic Acid

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring is profoundly affected by its substituents. Activating groups increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease reactivity and, with the exception of halogens, direct to the meta position. fiveable.melumenlearning.comlibretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The position of substitution on the 2-amino-4-ethyl-5-fluorobenzoic acid ring is determined by the cumulative directing effects of the existing substituents. chegg.com

The directing influences of the substituents are as follows:

Amino group (-NH₂): A strongly activating, ortho, para-director due to its ability to donate electron density via resonance. lumenlearning.comlibretexts.org

Ethyl group (-CH₂CH₃): A weakly activating, ortho, para-director through an inductive effect. libretexts.org

Fluoro group (-F): A deactivating, ortho, para-director. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (ortho, para-directing). libretexts.orglibretexts.org

Carboxylic acid group (-COOH): A deactivating, meta-director, withdrawing electron density through both inductive and resonance effects. fiveable.me

In the polysubstituted ring of this compound, the positions are influenced as follows:

Position 1 (-COOH): Directs incoming groups to position 3.

Position 2 (-NH₂): Directs to positions 4 and 6.

Position 4 (-Et): Directs to positions 3 and 5.

Position 5 (-F): Directs to positions 2 and 6.

The most powerful activating group, the amino group, will dominate the directing effects. lumenlearning.com Its influence, combined with the weaker directing effects of the ethyl and fluoro groups, points toward substitution at position 6, which is ortho to the amino group and para to the fluorine atom. The deactivating carboxylic acid group makes substitution at position 3 less likely. Therefore, electrophilic attack is most probable at the C6 position, the most nucleophilic site on the ring.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirector Type
-COOH1-I, -M (Withdrawing)DeactivatingMeta
-NH₂2-I, +M (Donating)Strongly ActivatingOrtho, Para
-CH₂CH₃4+I (Donating)Weakly ActivatingOrtho, Para
-F5-I, +M (Net Withdrawing)DeactivatingOrtho, Para

Data compiled based on established principles of organic chemistry. fiveable.melumenlearning.comlibretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions, particularly involving the Fluorine Atom

Classical nucleophilic aromatic substitution (SₙAr) reactions typically require the aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.gov In this compound, the ring is electron-rich due to the powerful electron-donating amino group and the alkyl group, making it an "unactivated" substrate for traditional SₙAr. unc.eduacs.orgnih.gov Consequently, direct displacement of the fluorine atom by common nucleophiles under standard SₙAr conditions is challenging.

However, recent advancements in organic synthesis have enabled SₙAr reactions on electron-rich and unactivated fluoroarenes. nih.govunc.edufigshare.comnih.gov These methods bypass the need for strong electronic activation.

Key modern approaches include:

Organic Photoredox Catalysis: This method utilizes a photocatalyst that, upon irradiation with light, can oxidize the electron-rich fluoroarene to a cation radical. unc.eduacs.orgnih.govnih.gov This radical intermediate is significantly more electrophilic and susceptible to nucleophilic attack, enabling the substitution of the fluorine atom. unc.edunih.gov This cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr) can be applied to a variety of nucleophiles, including amines and carboxylic acids. unc.eduacs.orgnih.gov

Catalytic Concerted SₙAr: The use of organic superbases, such as t-Bu-P4, can catalyze the SₙAr reaction of fluoroarenes regardless of their electronic properties. nih.govacs.org This approach involves a concerted mechanism with a single transition state, avoiding the high-energy Meisenheimer intermediate of the classical pathway. nih.gov

These advanced methodologies offer potential pathways to functionalize the C-F bond in this compound, allowing for the introduction of various nucleophiles at the C5 position.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be converted into a wide range of other functionalities, most notably esters and amides.

Esterification and Transesterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters.

Esterification: Direct esterification is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. The acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating attack by the alcohol nucleophile. However, due to the presence of the basic amino group, at least one mole of the acid catalyst is required to first form the ammonium (B1175870) salt. google.com A synthesis for a related compound, methyl-2-amino-5-fluorobenzoate, involves hydrolysis of an intermediate with lithium hydroxide, followed by esterification. acs.orgnih.gov

Transesterification: Alternatively, esters can be prepared via transesterification. This involves reacting an existing ester, such as a methyl ester, with a different, typically higher-boiling, alcohol in the presence of a catalyst. While acid catalysts can be used, basic catalysts like potassium carbonate or sodium methylate are also employed to avoid the formation of large amounts of salt byproducts that occur with acid catalysis in anthranilic acid derivatives. google.com However, care must be taken as basic conditions can sometimes lead to side reactions like the formation of dianthranilide. google.com

Amide Formation and Advanced Peptide Coupling Strategies

The synthesis of amides from this compound and an amine requires the activation of the carboxylic acid group. acs.orgrsc.orgresearchgate.net Direct heating of a carboxylic acid and an amine is often ineffective and requires high temperatures. Modern synthetic methods employ coupling reagents to facilitate amide bond formation under mild conditions, which is particularly crucial in peptide synthesis to prevent racemization. acs.orgrsc.orgsigmaaldrich.com

The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile. A wide variety of such reagents are available. researchgate.net

Table 2: Common Peptide Coupling Reagents for Amide Formation

Reagent ClassExamplesNameKey Features
Carbodiimides DCC, DIC, EDCDicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWidely used and cost-effective. Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency. fiveable.me
Phosphonium Salts BOP, PyBOP, PyAOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly efficient reagents that form active esters, leading to fast coupling with minimal side reactions. Can be used in excess to drive slow reactions to completion.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery popular for both solution and solid-phase synthesis due to high reactivity and soluble byproducts. HATU is particularly effective for difficult couplings.

Data compiled from various sources on peptide synthesis. fiveable.me

The choice of reagent and reaction conditions (solvent, base, temperature) depends on the specific amine and the complexity of the substrate, aiming to achieve high yield and purity of the desired amide product.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for aromatic carboxylic acids. For substituted anthranilic acids, the reaction mechanism typically involves the protonation of the aromatic ring, followed by the elimination of CO₂. cdnsciencepub.com The rate of this reaction is influenced by the electronic nature of the other substituents on the ring.

Studies on anthranilic acid and its 4-methyl derivative have shown that electron-releasing substituents increase the rate of the initial ring-protonation step. cdnsciencepub.com In the case of this compound, the electron-donating amino and ethyl groups would be expected to facilitate this protonation. The decarboxylation then proceeds from this protonated intermediate.

This reaction often requires harsh conditions, such as heating in strong mineral acids (e.g., sulfuric acid) at high temperatures. cdnsciencepub.com Alternatively, decarboxylation of aromatic acids can sometimes be achieved by heating with a copper catalyst in a high-boiling solvent like quinoline. More recent developments include photoredox-mediated decarboxylative reactions, which allow for the conversion of carboxylic acids, including α-amino acids, into valuable chemical structures under milder conditions. acs.org

Reactivity of the Amino Group

The amino group (-NH2) is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Acylation, Alkylation, and Amino Protection Strategies

The nucleophilic nature of the amino group readily allows for acylation and alkylation reactions. Acylation, the addition of an acyl group (R-C=O), is a common transformation. For instance, aminobenzoic acids can be acylated by reacting them with an N-acylamino acid in the presence of a strong acid catalyst. google.com This reaction proceeds via a mixed anhydride (B1165640) intermediate. google.com

Alkylation involves the introduction of an alkyl group. wikipedia.org For example, the amino group can be alkylated under various conditions, including the use of reagents like trimethyl orthoformate or methyl triflate. google.com

Given the reactivity of the amino group, it is often necessary to protect it during multi-step syntheses to prevent unwanted side reactions. A common strategy involves converting the amine into an amide, which is less nucleophilic. This can be achieved by reacting the aminobenzoic acid with an acid chloride. youtube.com The protecting group can be removed later in the synthetic sequence.

Table 1: Examples of Acylation and Alkylation Reactions

Reaction TypeReagent ExampleProduct Type
AcylationN-acylamino acid / strong acidN-(N-acylaminoacyl)aminobenzoic acid
AlkylationTrimethyl orthoformateN-alkylated aminobenzoic acid

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The amino group can be converted to a diazonium salt (-N2+) through a process called diazotization. nih.govscirp.org This is typically achieved by treating the aminobenzoic acid with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) and a strong acid. scirp.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. nih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano groups (-CN), and others. nih.gov This reaction is catalyzed by copper(I) salts. nih.gov For example, reacting a diazonium salt with copper(I) bromide introduces a bromine atom onto the aromatic ring. nih.gov These reactions provide a powerful tool for the synthesis of substituted aromatic compounds that might be difficult to prepare by other means. nih.govscirp.org

Chemical Modifications of the Ethyl Substituent

The ethyl group (-CH2CH3) attached to the benzene ring also offers opportunities for chemical modification, although it is generally less reactive than the amino group.

Oxidation and Reduction Transformations of the Ethyl Group

The ethyl group can be oxidized under strong conditions. When an alkylbenzene is treated with a powerful oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), the entire alkyl chain is oxidized down to a carboxylic acid group, provided the benzylic carbon (the carbon atom attached to the aromatic ring) has at least one hydrogen atom. youtube.comlibretexts.org This reaction would convert the ethyl group of this compound into a second carboxylic acid group, forming a dicarboxylic acid derivative. The mechanism is thought to involve the initial breaking of a benzylic C-H bond. libretexts.org

Reduction of the ethyl group is not a typical reaction as it is already a saturated alkyl group.

Chain Elongation and Functionalization at the Ethyl Moiety

While direct chain elongation of the ethyl group on the aromatic ring is not straightforward, functionalization at the benzylic position is possible. For instance, benzylic bromination can occur under specific conditions, introducing a bromine atom at the carbon adjacent to the ring. This can then serve as a handle for further modifications.

Mechanistic Studies of Specific Reaction Pathways, Including Kinetic Analyses

The mechanisms of the reactions involving this compound are generally analogous to those of other substituted anilines and benzoic acids.

For instance, the diazotization reaction is initiated by the formation of the nitrosyl cation (NO+) from nitrous acid. This electrophile is then attacked by the nucleophilic amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

In the Sandmeyer reaction, the mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then abstracts a halide or other group from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. nih.gov

Kinetic studies of these reactions can provide valuable insights into the reaction rates and the influence of substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups will have opposing effects on the electron density of the aromatic ring, thereby influencing the rates of electrophilic and nucleophilic aromatic substitution reactions. For example, the rate of electrophilic aromatic substitution would be influenced by the activating effect of the amino group and the deactivating effects of the fluorine and carboxyl groups.

Derivatization and Analog Synthesis from 2 Amino 4 Ethyl 5 Fluorobenzoic Acid

Synthesis of Variously Substituted Esters and Amides

The carboxylic acid moiety of 2-amino-4-ethyl-5-fluorobenzoic acid is a prime target for derivatization to form esters and amides. These functional group transformations are fundamental in organic synthesis and are often employed to modify a molecule's solubility, stability, and reactivity.

Esterification: The synthesis of esters from this compound can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, reacting the parent compound with ethanol (B145695) would yield ethyl 2-amino-4-ethyl-5-fluorobenzoate. The synthesis of similar fluoro-substituted aminobenzoic acid esters, such as ethyl 5-amino-2-fluorobenzoate, has been documented. juniperpublishers.com Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. acs.org This two-step process is often milder and can be advantageous for sensitive substrates. The synthesis of various alkyl and dialkylaminoalkyl esters of 2-nitro-5-fluorobenzoic acid has been reported, which upon reduction of the nitro group would yield the corresponding 2-amino-5-fluorobenzoic acid esters. acs.orgacs.org

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction requires high temperatures, which can be undesirable. libretexts.org More commonly, the carboxylic acid is first activated. This can be achieved by using a variety of coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which facilitate the formation of the amide bond under milder conditions. nih.gov Alternatively, conversion to the acyl chloride, as mentioned for ester synthesis, provides a highly reactive intermediate that readily reacts with amines to form the corresponding amide. libretexts.org The synthesis of a range of ferrocenyl amides has been demonstrated via the reaction of ferrocenylbenzoyl chloride with various amines. nih.gov This methodology could be applied to the acyl chloride of this compound.

Table 1: Potential Ester and Amide Derivatives of this compound

Derivative Type Reactant General Reaction
Ester Alcohol (e.g., Methanol, Ethanol) Fischer Esterification or Acyl Chloride Route
Amide Amine (e.g., Ammonia (B1221849), Alkylamines) Coupling Agent or Acyl Chloride Route

Preparation of Halogenated and Alkyl Analogs

The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of additional halogen or alkyl groups. The position of substitution is directed by the existing amino, ethyl, and fluoro substituents.

Halogenated Analogs: The amino group is a strongly activating, ortho-, para-directing group, while the ethyl group is a weakly activating, ortho-, para-director. The fluorine atom is a deactivating but ortho-, para-directing group. Considering the positions of these substituents, the most likely position for further electrophilic halogenation (e.g., chlorination or bromination) would be at the C6 position, which is ortho to the activating amino group and meta to the deactivating fluorine. Reactions involving electrophilic halogenation of substituted benzoic acids are well-known. For instance, 2-aminobenzoic acid can be chlorinated with sulfuryl chloride. prepchem.com Similarly, bromination of o-aminobenzoic acid can yield 2-amino-5-bromobenzoic acid. chemicalbook.com The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved through electrophilic aromatic substitution using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn These methods could potentially be adapted for the halogenation of this compound.

Alkyl Analogs: The introduction of additional alkyl groups onto the aromatic ring is more challenging. Friedel-Crafts alkylation is often not compatible with the presence of an amino group, which can react with the Lewis acid catalyst. However, alternative strategies could be employed. For instance, protection of the amino group, for example by acetylation, would allow for subsequent electrophilic substitution reactions. sciencemadness.org

Strategies for Heterocyclic Ring Annulation and Fusion with the Benzoic Acid Framework

The ortho-disposed amino and carboxylic acid groups of this compound make it an ideal precursor for the synthesis of fused heterocyclic ring systems, such as quinazolinones and acridones. These reactions, known as annulation reactions, involve the formation of a new ring fused to the existing benzene (B151609) ring.

Quinazolinone Synthesis: Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from anthranilic acid derivatives through condensation with various reagents. organic-chemistry.orgresearchgate.net For example, reaction of an anthranilic acid with an acid anhydride (B1165640) can lead to the formation of a benzoxazinone (B8607429) intermediate, which upon reaction with an amine or ammonia yields a quinazolinone. researchgate.net Another approach involves the reaction of 2-aminobenzamides with aldehydes or ketones. organic-chemistry.org The reaction of anthranilic acid with ethyl acetoacetate (B1235776) has been shown to produce a pyrano[3,2-c]quinoline-2,5-dione derivative. arkat-usa.org Similarly, reaction with p-toluenesulfonyl chloride in pyridine (B92270) can yield 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones. researchgate.net These methodologies could be applied to this compound to generate novel substituted quinazolinone derivatives.

Acridone (B373769) Synthesis: Acridones are another important class of nitrogen-containing heterocycles. The synthesis of acridones can be achieved through the condensation of an anthranilic acid with a phenol (B47542) derivative, followed by cyclization. acs.org For instance, the reaction of anthranilic acid with phloroglucinol (B13840) in the presence of an acid catalyst can yield 1,3-dihydroxyacridone. acs.org Another classic method is the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid with an aniline (B41778), followed by cyclization of the resulting N-phenylanthranilic acid. juniperpublishers.com While this would require modification of the starting material, it highlights a general strategy for acridone synthesis. The diazotization of anthranilic acid can also lead to acridone formation under certain conditions. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic System Key Reagents General Reaction Type
Quinazolinone Acid anhydrides, Aldehydes, β-ketoesters Condensation/Cyclization
Acridone Phenols, Aryl halides Condensation/Cyclization

Design and Synthesis of Isomeric Forms and Positional Analogs of the Parent Compound

The positional isomers of this compound would have the same functional groups arranged differently on the benzene ring. The synthesis of these isomers would require different starting materials and synthetic strategies. For example, 3-Amino-4-ethyl-5-fluorobenzoic acid is a known positional isomer. acs.org The synthesis of other isomers, such as 2-amino-5-ethyl-4-fluorobenzoic acid or 4-amino-2-ethyl-5-fluorobenzoic acid, would likely start from differently substituted nitrobenzene (B124822) or aniline precursors. The synthesis of various fluorinated and aminated benzoic acids, such as 2-amino-3-fluorobenzoic acid orgsyn.org, 2-amino-5-fluorobenzoic acid google.com, and 4-amino-2-fluorobenzoic acid guidechem.com, has been described, and these methods could potentially be adapted for the synthesis of the desired isomers. For instance, the synthesis of 2-amino-5-fluorobenzoic acid has been achieved from 4-fluoroaniline. google.com

Investigation of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic properties of this compound are governed by the interplay of the electronic effects of its substituents.

Ethyl Group (-CH₂CH₃): This is an electron-donating group through induction (+I effect) and hyperconjugation. It is a weakly activating group, also directing ortho and para. libretexts.org

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

The combined effect of these substituents makes the aromatic ring of this compound activated towards electrophilic substitution, with the amino group being the dominant directing influence. The acidity of the carboxylic acid is also influenced by these substituents. Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the carboxylate anion, while electron-donating groups decrease acidity. libretexts.org In this case, the electron-donating amino and ethyl groups would be expected to decrease the acidity compared to benzoic acid, while the electron-withdrawing fluoro group would increase it. The net effect on the pKa would depend on the relative magnitudes of these opposing effects and their positions relative to the carboxylic acid group. Studies on other substituted benzoic acids have shown that the position of the substituent significantly impacts acidity, with ortho and para substituents often having a more pronounced effect than meta substituents. fiveable.melibretexts.org

Applications of 2 Amino 4 Ethyl 5 Fluorobenzoic Acid As a Key Intermediate in Organic Synthesis

Fundamental Building Block for the Construction of Complex Organic Scaffolds

2-Amino-4-ethyl-5-fluorobenzoic acid is a multifaceted organic compound that serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of three distinct functional and structural features: an amino group, a carboxylic acid group, and a substituted benzene (B151609) ring. The strategic placement of the amino and carboxylic acid groups ortho to each other on the benzene ring is a classic arrangement found in anthranilic acids, predisposing the molecule to a variety of cyclization reactions.

The presence of a fluorine atom and an ethyl group on the aromatic ring further enhances its potential as a synthetic intermediate. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in the design of bioactive compounds. The ethyl group provides an additional point of steric bulk and can participate in or direct further reactions. The combination of these features makes this compound a versatile starting material for the construction of a diverse range of heterocyclic systems and other complex organic scaffolds. While specific research detailing the extensive use of this exact molecule is emerging, its structural analogy to other substituted anthranilic acids strongly suggests its significant potential in synthetic organic chemistry.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The ortho-amino benzoic acid motif is a well-established precursor for a multitude of heterocyclic systems. The following sections explore the potential of this compound in the synthesis of several important classes of heterocyclic compounds.

Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications. The synthesis of quinazolinones, a common class of quinazoline derivatives, frequently employs anthranilic acids as starting materials. acs.orgnih.gov One of the most common methods is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with a formamide (B127407) at elevated temperatures. nih.gov

While direct literature examples for the use of this compound in quinazoline synthesis are not extensively documented, its structure is well-suited for this transformation. A plausible synthetic route would involve the reaction of this compound with formamide or another suitable one-carbon synthon to yield the corresponding 7-ethyl-6-fluoroquinazolin-4(3H)-one. The reaction proceeds via the formation of an intermediate o-amidobenzamide, which then undergoes cyclization. nih.gov

Table 1: Examples of Quinazoline Synthesis from Substituted Anthranilic Acids

Starting Anthranilic AcidReagentProductReference
2-Aminobenzoic acidFormamideQuinazolin-4(3H)-one nih.gov
2-Amino-4,5-difluorobenzoic acidAcetic anhydride (B1165640), then Ammonia (B1221849)6,7-Difluoro-2-methylquinazolin-4(3H)-one acs.org
2-AminobenzamideIsatoic anhydride, Microwave2-Amino-N-(1H-benzimidazol-2-yl)benzamide synquestlabs.com

Indole Derivatives

Indole is another privileged heterocyclic scaffold in organic and medicinal chemistry. Several synthetic strategies for indoles utilize precursors derived from aminobenzoic acids. For instance, a mild and efficient method for the synthesis of 3-ethoxycarbonylindoles has been developed from 2-aminobenzaldehydes, which can be readily prepared from the corresponding anthranilic acids. acs.orgorganic-chemistry.org

Although direct synthesis of indoles from this compound is not a common route, it can be envisioned as a multi-step process. The carboxylic acid functionality could be reduced to an alcohol, which is then oxidized to an aldehyde. This 2-amino-4-ethyl-5-fluorobenzaldehyde could then undergo cyclization reactions to form the corresponding substituted indole. For example, reaction with ethyl diazoacetate could yield ethyl 5-ethyl-6-fluoro-1H-indole-3-carboxylate.

Table 2: Synthesis of Indole Derivatives from Aniline (B41778) Precursors

Starting MaterialReagentsProductReference
2-AminobenzaldehydesEthyl diazoacetate (EDA)3-Ethoxycarbonylindoles acs.orgorganic-chemistry.org
Phenylhydrazine, KetoneAcidSubstituted Indoles (Fischer Synthesis) google.com
2-EthynylanilinesIndium catalystPolyfunctionalized Indoles nih.gov

Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically prepared from acid hydrazides.

To utilize this compound for the synthesis of oxadiazoles, it would first need to be converted to the corresponding acid hydrazide. This can be achieved by esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate. The resulting 2-amino-4-ethyl-5-fluorobenzohydrazide can then be reacted with a variety of reagents, such as a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

Table 3: General Methods for 1,3,4-Oxadiazole Synthesis

Starting MaterialReagentsProduct TypeReference
Acid hydrazidesCarboxylic acids, POCl₃2,5-Disubstituted 1,3,4-oxadiazoles
ThiosemicarbazidesTosyl chloride, Pyridine (B92270)2-Amino-1,3,4-oxadiazoles synquestlabs.com
Aldehydes, SemicarbazideIodine2-Amino-substituted 1,3,4-oxadiazoles

Fluoroacridines and other Advanced Ligand Systems

Acridine (B1665455) and its derivatives are an important class of polycyclic aromatic heterocycles. Fluorinated acridines, in particular, have been investigated for their unique properties. The synthesis of fluoroacridines can be accomplished from fluorinated anthranilic acids.

Role in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive for the generation of diverse molecular scaffolds.

This compound, possessing both an amine and a carboxylic acid functional group, is a prime candidate for participation in several types of MCRs. For example, it could serve as the amine component in the Ugi or Passerini reactions. In a Ugi four-component reaction, the reaction of an aldehyde, an isocyanide, a carboxylic acid, and an amine (in this case, the amino group of this compound) would lead to a complex adduct. The carboxylic acid moiety of the starting material could remain as a functional handle for further transformations or could potentially participate in subsequent intramolecular cyclizations.

While specific examples of MCRs involving this compound are not yet widely reported, its structural features make it a highly promising substrate for the development of novel MCRs to access a wide array of complex and diverse heterocyclic scaffolds.

Utility in the Synthesis of Advanced Intermediates for Specialty Chemicals and Agrochemicals (Non-Clinical)

Despite the utility of fluorinated anthranilic acid derivatives in various fields of chemical synthesis, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of this compound being utilized as a key intermediate in the synthesis of advanced intermediates for specialty chemicals or agrochemicals.

While related compounds, such as 2-amino-5-fluorobenzoic acid, have been identified as precursors for herbicides and fungicides, the specific role of the ethyl-substituted analog, this compound, in these non-clinical applications is not documented in the available research. The scientific focus on this particular molecule has predominantly been within the realm of pharmaceutical research and development, with its utility as a building block for bioactive molecules being the primary area of investigation.

The absence of detailed research findings or patents linking this compound to the production of specialty chemicals—such as dyes, polymers, or electronic materials—or to the development of new agrochemical agents suggests that its application in these sectors is either not widespread or not disclosed in public-domain sources.

Further research and publication in these areas would be necessary to fully elucidate the potential of this compound as a versatile intermediate beyond its current applications.

Emerging Research Frontiers and Future Perspectives for 2 Amino 4 Ethyl 5 Fluorobenzoic Acid

Development of Advanced Catalytic Systems for More Efficient and Selective Transformations (e.g., Flow Chemistry, Photocatalysis)

The synthesis of 2-amino-4-ethyl-5-fluorobenzoic acid and its derivatives is an area of active research, with a focus on developing more efficient and selective catalytic systems. Traditional methods for the preparation of fluorinated benzoic acids can be effective but may lack the efficiency and selectivity required for large-scale, environmentally friendly production. google.comgoogle.com

One of the key areas of development is the use of advanced catalytic systems. For instance, in the synthesis of related fluorinated benzoic acids, catalytic reduction processes are employed. google.com These processes often involve the use of a catalyst in specific quantities, with the reaction carried out under controlled temperature and pressure to ensure high yield and purity. google.com The development of novel catalysts that can operate under milder conditions and with higher selectivity is a major goal.

Flow chemistry is another promising frontier. This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of complex molecules like this compound, flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency. While specific applications to this exact compound are not yet widely published, the principles of flow chemistry are being increasingly applied to the synthesis of pharmaceutical intermediates.

Photocatalysis is also emerging as a powerful tool in organic synthesis. The use of light to drive chemical reactions can lead to novel reactivity and selectivity. For the synthesis of fluorinated aromatic compounds, photocatalysis could enable new, more direct synthetic routes that are not accessible through traditional thermal methods. Research in this area is ongoing, with the potential to significantly impact the way compounds like this compound are synthesized in the future.

ParameterTraditional Batch SynthesisFlow ChemistryPhotocatalysis
Control LowerHighHigh
Scalability Can be challengingReadily scalableCan be challenging
Safety Potential for thermal runawayEnhanced safetyGenerally safe
Efficiency VariableHighHigh

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

The unique substitution pattern of this compound, with its amino, ethyl, and fluoro groups, offers a rich landscape for the exploration of novel reactivity. The interplay between these functional groups can lead to unconventional chemical transformations, opening up new avenues for the synthesis of complex molecules.

The amino group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. The fluorine atom, with its strong electron-withdrawing properties, can also modulate the reactivity of the aromatic ring. Researchers are investigating how these electronic effects can be harnessed to achieve highly selective transformations.

One area of interest is the development of new C-H activation methods. Direct functionalization of C-H bonds is a highly atom-economical approach to synthesis, and the presence of the amino and fluoro groups in this compound could facilitate such reactions. By developing catalysts that can selectively activate specific C-H bonds, it may be possible to introduce new functional groups into the molecule with high precision.

The development of novel cyclization reactions is another area of exploration. The amino and carboxylic acid groups can participate in intramolecular reactions to form heterocyclic compounds, which are important scaffolds in medicinal chemistry. The specific substitution pattern of this compound could lead to the formation of novel heterocyclic systems with unique biological activities.

Integration with Supramolecular Chemistry and Crystal Engineering for Controlled Assemblies

The ability of this compound to form well-defined supramolecular assemblies makes it a target for research in supramolecular chemistry and crystal engineering. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, which can be used to control the assembly of molecules in the solid state. nih.govresearchgate.net

In the crystal structure of the related compound 2-amino-5-fluorobenzoic acid, molecules are linked through hydrogen bonds to form dimers. nih.govresearchgate.net These dimers then interact with each other through weaker interactions, such as π-π stacking, to form a three-dimensional network. nih.govresearchgate.net The presence of the ethyl group in this compound could influence the packing of molecules in the crystal, potentially leading to different supramolecular architectures.

By understanding and controlling these intermolecular interactions, it is possible to design and synthesize new materials with specific properties. For example, by co-crystallizing this compound with other molecules, it may be possible to create new solid forms with tailored physical properties, such as solubility and stability. This has important implications for the development of new pharmaceutical formulations and functional materials.

Interaction TypeDescription
Hydrogen Bonding Strong, directional interactions between the amino and carboxylic acid groups.
π-π Stacking Weaker interactions between the aromatic rings of adjacent molecules.
Van der Waals Forces Non-specific interactions that contribute to the overall packing of molecules.

Application of Machine Learning and Artificial Intelligence in Rational Design and Synthetic Route Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemical synthesis. For a molecule like this compound, these technologies can be applied in several ways to accelerate its development and optimization.

One key application is in the rational design of new derivatives. By training ML models on large datasets of known molecules and their properties, it is possible to predict the biological activity and other properties of new, virtual compounds. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

ML and AI can also be used to optimize synthetic routes. By analyzing vast amounts of reaction data, these algorithms can identify the most efficient and cost-effective ways to synthesize a target molecule. This can include suggesting optimal reaction conditions, catalysts, and starting materials. For a multi-step synthesis, this can be particularly valuable, as it can help to identify bottlenecks and suggest alternative routes.

Innovation in Sustainable and Eco-Friendly Manufacturing Processes

The development of sustainable and eco-friendly manufacturing processes is a critical aspect of modern chemistry. For the production of this compound, there is a strong emphasis on reducing the environmental impact of the synthesis. researchgate.net

One approach is to use greener solvents and reagents. Traditional organic solvents can be toxic and environmentally harmful, so there is a growing interest in using more benign alternatives, such as water or supercritical carbon dioxide. Similarly, the use of stoichiometric reagents can generate large amounts of waste, so there is a focus on developing catalytic methods that use only small amounts of a catalyst.

The principles of green chemistry are also being applied to the design of more efficient synthetic routes. This includes minimizing the number of synthetic steps, maximizing atom economy, and designing processes that are inherently safer. For example, the use of flow chemistry can improve the safety and efficiency of a process, while also reducing the amount of waste generated. nih.gov

Another important aspect of sustainable manufacturing is the use of renewable feedstocks. While the synthesis of this compound currently relies on petrochemical-based starting materials, there is growing interest in developing methods to produce such compounds from biomass. rsc.org This would represent a major step towards a more sustainable chemical industry.

Potential Expansion into Advanced Materials Science Applications (Focusing on its role as a precursor in polymer or functional material synthesis)

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials. The amino and carboxylic acid groups can be used to incorporate the molecule into polymer chains, while the fluoro and ethyl groups can be used to tune the properties of the resulting material.

One potential application is in the development of high-performance polymers. The incorporation of fluorine into a polymer can impart a range of desirable properties, such as thermal stability, chemical resistance, and low surface energy. By using this compound as a monomer, it may be possible to create new polymers with tailored properties for a variety of applications, from electronics to aerospace.

Another area of interest is the development of functional materials. The amino group can be easily modified to introduce other functional groups, such as chromophores or redox-active moieties. This could lead to the development of new materials with interesting optical or electronic properties. For example, by attaching a fluorescent dye to the amino group, it may be possible to create a fluorescent sensor for a specific analyte.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4-ethyl-5-fluorobenzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenation or alkylation of fluorobenzoic acid derivatives. Key steps include:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amino group during alkylation or fluorination steps to prevent side reactions .
  • Controlled Reaction Conditions : Maintain temperatures below 80°C to avoid decomposition of intermediates. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize reactive intermediates .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column or recrystallization using ethanol/water mixtures ensures high purity (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.4–2.8 ppm for ethyl group), 13C NMR (δ 165–170 ppm for carboxylic acid), and 19F NMR (δ -110 to -120 ppm for fluorine) provide structural confirmation .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Look for peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode confirms the molecular ion peak [M-H]⁻ at m/z 197.1 .

Q. How can researchers optimize reaction conditions to maximize the yield of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro groups to amines efficiently .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitution at the 4-ethyl position .
  • Stoichiometric Ratios : Maintain a 1:1.2 molar ratio of the fluorobenzoic acid precursor to the ethylating agent to minimize unreacted starting material .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level) to identify discrepancies in electronic environments .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated or over-alkylated derivatives) that may skew reactivity profiles .
  • Dynamic Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation during synthesis, reconciling kinetic models with observed outcomes .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation in ethanol at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect data up to 0.8 Å resolution .
  • Refinement : SHELXL refines positional and thermal parameters, achieving R-factor values < 0.05. Hydrogen-bonding networks (e.g., N-H···O interactions) are mapped using Olex2 .

Q. What role does fluorination at the 5-position play in the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer :

  • Electrostatic Potential Maps : DFT calculations reveal increased electron-withdrawing effects at the 5-position, stabilizing the carboxylate anion in physiological conditions .
  • Intermolecular Interactions : Fluorine’s high electronegativity enhances crystal packing via C-F···H-N hydrogen bonds, as observed in X-ray structures .
  • Polar Surface Area (PSA) : Fluorine increases PSA (calculated as ~75 Ų), influencing solubility and membrane permeability in pharmacological assays .

Q. How can researchers investigate the compound’s potential pharmacological activity through in vitro assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based kits (e.g., ADP-Glo™). IC50 values are calculated from dose-response curves .
  • Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR). Optimize protonation states using Schrödinger’s Epik .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to evaluate selectivity indices (SI > 10 indicates low toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.